![molecular formula C26H22N2O3 B2413120 3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide CAS No. 888459-74-3](/img/structure/B2413120.png)
3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide
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Overview
Description
Benzofuran is a heterocyclic compound that is found naturally in various plants and can also be synthesized . It consists of fused benzene and furan rings . Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran consists of a benzene ring fused to a furan ring . The exact structure of “3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide” would depend on the specific arrangement and bonding of the atoms in the compound.Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives can vary widely depending on the specific derivative and reaction conditions. For example, benzofuran derivatives can undergo reactions such as C-H arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, the compound “3-Aminobenzofuran-2-carboxamide” has a molecular formula of C9H8N2O2 .Scientific Research Applications
Antimalarial Activity
- Discovery : Compound 1, containing a 3-cinnamamido-N-substituted benzamide skeleton, showed moderate antimalarial activity (IC50 = 1.20 μM) for the first time .
- Derivatives : A series of derivatives were synthesized, with compounds 11, 23, 30, and 31 displaying potent activity (IC50 0.1 μM) against Plasmodium falciparum 3D7 strain. However, their in vivo efficacy was limited due to poor solubility .
Antiviral Properties
- Activity : Compound 56 exhibited antiviral effects against respiratory syncytial virus (RSV) LONG and A2 strains (IC50 values of 2.3 and 2.8 μM, respectively) .
Biomedical Materials
Mechanism of Action
Target of Action
The primary target of 3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is the Plasmodium falciparum 3D7 strain , a multidrug-sensitive strain of the parasite responsible for malaria . This compound has shown moderate antimalarial activity against this strain .
Mode of Action
It is known that it exhibits its antimalarial effect by interacting with the plasmodium falciparum 3d7 strain . The specific interactions and resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of the Plasmodium falciparum 3D7 strain. By inhibiting the growth and replication of the parasite, the compound disrupts the parasite’s life cycle, leading to its eventual death . The downstream effects of this disruption are a reduction in the severity of malaria symptoms.
Pharmacokinetics
It is known that the compound has poor solubility, which might affect its bioavailability and efficacy in vivo .
Result of Action
The result of the compound’s action is a reduction in the growth and replication of the Plasmodium falciparum 3D7 strain, leading to a decrease in the severity of malaria symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s poor solubility might be influenced by the pH and temperature of the environment
Future Directions
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-17-12-14-20(16-18(17)2)27-26(30)25-24(21-10-6-7-11-22(21)31-25)28-23(29)15-13-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,27,30)(H,28,29)/b15-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRABAOIAWQMSG-FYWRMAATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide |
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